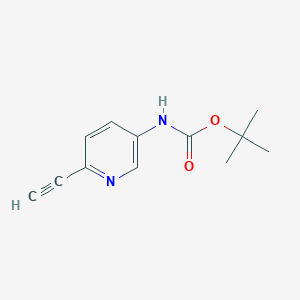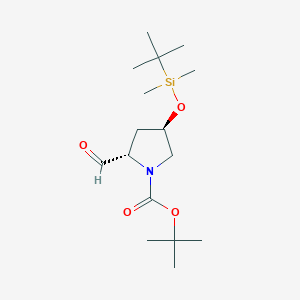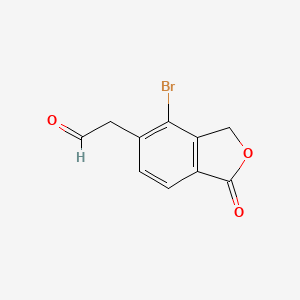
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a bromo substituent at the 4-position and an aldehyde group at the 5-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the bromination of 1-oxo-1,3-dihydro-2-benzofuran followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The formylation step involves the introduction of an aldehyde group at the 5-position. This can be accomplished using a Vilsmeier-Haack reaction, where the brominated benzofuran is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures to prevent overreaction and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO), potassium cyanide in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: (4-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid.
Reduction: (4-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethanol.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
- (4-Fluoro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
- (4-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
Uniqueness
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the benzofuran ring and the aldehyde group provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H7BrO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,4H,3,5H2 |
InChI Key |
IHOAOENKAPWJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2Br)CC=O)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
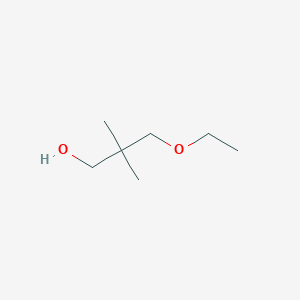
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)
![9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8582970.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)
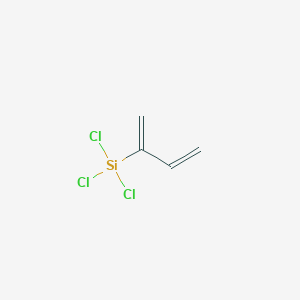

![3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8583014.png)
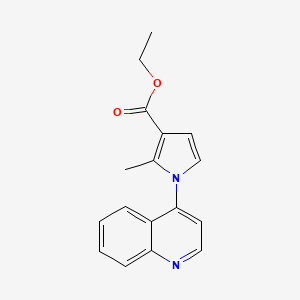
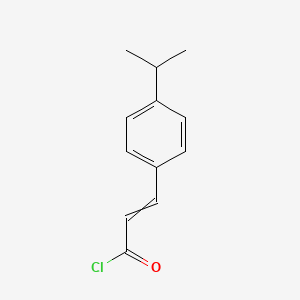

![2-[(2-Oxooxolan-3-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8583026.png)
